molecular formula C7H9F3N4 B13069201 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13069201
M. Wt: 206.17 g/mol
InChI Key: QQAKKPXDHUKBMU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .

Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which significantly reduces reaction times and improves yields. The use of microwave irradiation in the Suzuki–Miyaura cross-coupling reaction has been shown to be highly efficient, providing access to a wide range of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2

InChI Key

QQAKKPXDHUKBMU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)(F)F)N

Origin of Product

United States

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